BE“GHE Foundational & Exploratory

Check Availability & Pricing

A Comprehensive Technical Guide to 1-(2-
Hydroxy-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1-(2-Hydroxy-3-
Compound Name:
methoxyphenyl)ethanone

Cat. No.: B043215

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxy-3-methoxyphenyl)ethanone, a substituted acetophenone, is a valuable
chemical intermediate in the synthesis of various organic compounds. Its structural features,
including a hydroxyl and a methoxy group on the phenyl ring, make it a subject of interest for
potential biological activities. This technical guide provides an in-depth overview of its chemical
properties, synthesis, and potential pharmacological relevance, with a focus on its utility for
professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of 1-(2-Hydroxy-3-methoxyphenyl)ethanone
are summarized in the table below, providing a quick reference for experimental planning and
analysis.
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Property Value Reference
1-(2-Hydroxy-3-

IUPAC Name [1][2]
methoxyphenyl)ethanone
2'-Hydroxy-3'-
methoxyacetophenone,

Synonyms [11[3]
Ethanone, 1-(2-hydroxy-3-
methoxyphenyl)-

CAS Number 703-98-0 [1]

Molecular Formula CoH1003 [1]

Molecular Weight 166.17 g/mol [1]

Melting Point 54 °C [1]

Boiling Point 247.2+20.0 °C (Predicted) [1]

Density 1.158+0.06 g/cm3 (Predicted) [1]

N Slightly soluble in Chloroform,

Solubility [1]
DMSO, and Methanol

pKa 10.17+0.10 (Predicted) [1]
Pale Yellow to Light Yellow

Appearance [1]

Solid

Synthesis and Experimental Protocols

The synthesis of 1-(2-Hydroxy-3-methoxyphenyl)ethanone can be achieved through various

organic chemistry reactions. One documented method involves the Grignard reaction.

Synthesis via Grignard Reaction

A common synthetic route to 1-(2-Hydroxy-3-methoxyphenyl)ethanone involves the reaction

of 2,3-dimethoxybenzonitrile with a methyl-magnesium iodide Grignard reagent in refluxing

ethyl ether. This method has been reported to yield the desired product.[1]

Experimental Workflow for Synthesis
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Synthesis Workflow of 1-(2-Hydroxy-3-methoxyphenyl)ethanone
2,3-dimethoxybenzonitrile +
Methyl-magnesium iodide
Grignard Reaction
(Refluxing ethyl ether)

:

G-(Z-Hydroxy-3-methoxyphenyl)ethanon9

Click to download full resolution via product page

Caption: Synthesis workflow for 1-(2-Hydroxy-3-methoxyphenyl)ethanone.

Spectroscopic Data

Characterization of 1-(2-Hydroxy-3-methoxyphenyl)ethanone is typically performed using
standard spectroscopic techniques. While detailed spectra are best sourced from spectral
databases, the expected key identifiers are outlined below.
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Spectroscopic Technique

Expected Features

Signals corresponding to aromatic protons, a

1H NMR methoxy group, a hydroxyl group, and an acetyl
group.
Resonances for the carbonyl carbon, aromatic
carbons (both substituted and unsubstituted),
13C NMR

and the carbons of the methoxy and acetyl

groups.

IR Spectroscopy

Characteristic absorption bands for the hydroxyl
(O-H) stretch, carbonyl (C=0) stretch, and
aromatic C-H and C=C stretches.

Mass Spectrometry

A molecular ion peak corresponding to the
molecular weight of the compound, along with

characteristic fragmentation patterns.

Potential Biological Activity and Signhaling Pathways

While direct studies on the biological activity of 1-(2-Hydroxy-3-methoxyphenyl)ethanone are

limited in the public domain, research on structurally similar compounds provides valuable

insights into its potential pharmacological effects. A closely related compound, 1-(5-bromo-2-

hydroxy-4-methoxyphenyl)ethanone, has been shown to suppress pro-inflammatory responses

in activated microglia.[4] This suppression is achieved by blocking the phosphorylation of

mitogen-activated protein kinase (MAPK) molecules (JNK and p38) and inhibiting the nuclear

translocation of NF-kB subunits (p65 and p50).[4]

Given the structural similarities, it is plausible that 1-(2-Hydroxy-3-methoxyphenyl)ethanone

could exhibit similar anti-inflammatory properties by modulating the NF-kB and MAPK signaling

pathways.

Postulated Anti-inflammatory Signaling Pathway

The following diagram illustrates the potential mechanism of action based on the activity of a

structurally related compound.
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Postulated Anti-inflammatory Signaling Pathway
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Caption: Postulated anti-inflammatory mechanism via MAPK and NF-kB pathways.

Applications in Drug Discovery and Development

Substituted acetophenones are precursors in the synthesis of a wide range of biologically
active molecules. 1-(2-Hydroxy-3-methoxyphenyl)ethanone can be used in the synthesis of
compounds such as 4'-Hydroxy-3-methoxyflavones, which have shown potent antipicornavirus
activity.[1][5] The structural motif is also found in compounds investigated for their anti-
inflammatory and anticancer properties.[4][6]

Conclusion

1-(2-Hydroxy-3-methoxyphenyl)ethanone is a versatile chemical intermediate with well-
defined physicochemical properties. Its synthesis is achievable through established organic
reactions, and its structure lends itself to further chemical modifications for the development of
novel compounds. The potential for this molecule to modulate key inflammatory signaling
pathways, as suggested by studies on related compounds, makes it a person of interest for
further investigation in drug discovery and development programs. This guide provides a
foundational resource for researchers and scientists working with this and related chemical
entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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